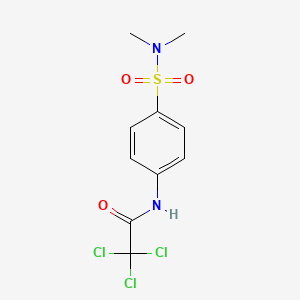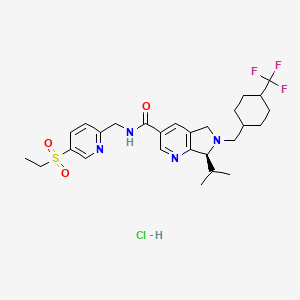
Vimirogant hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vimirogant hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
Vimirogant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacokinetic properties .
科学研究应用
Vimirogant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RORγt in various chemical pathways.
Biology: Employed in research to understand the differentiation and function of Th17 cells and their role in autoimmune diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting RORγt and related pathways
作用机制
Vimirogant hydrochloride exerts its effects by selectively inhibiting RORγt, a transcription factor that plays a crucial role in the differentiation of Th17 cells and the production of IL-17A. By binding to RORγt, this compound prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines and alleviating symptoms of autoimmune diseases .
相似化合物的比较
Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
Uniqueness of Vimirogant Hydrochloride
This compound stands out due to its high selectivity for RORγt over other isoforms such as RORα and RORβ. This selectivity translates to a more targeted inhibition of Th17 cell differentiation and IL-17A secretion, making it a promising candidate for the treatment of autoimmune disorders with potentially fewer off-target effects .
属性
分子式 |
C27H36ClF3N4O3S |
|---|---|
分子量 |
589.1 g/mol |
IUPAC 名称 |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1 |
InChI 键 |
PFQTWYNNVGWMBS-RZTWMHBNSA-N |
手性 SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
规范 SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)
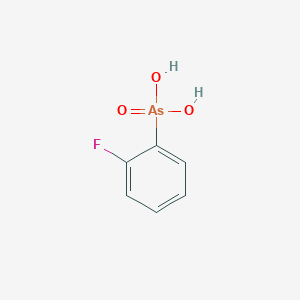
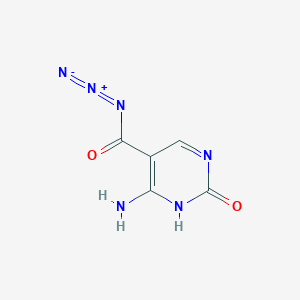

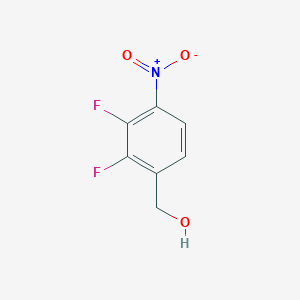
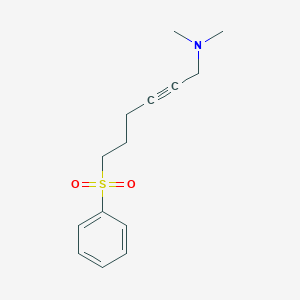
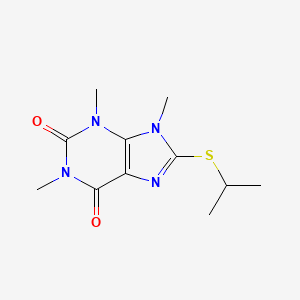
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
